2-(2,4-dichlorophenoxy)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one
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Overview
Description
2-(2,4-dichlorophenoxy)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one is a complex organic compound that features a dichlorophenoxy group, a piperazine ring, and a phenylprop-2-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one typically involves multiple steps:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent under basic conditions to form the 2,4-dichlorophenoxy intermediate.
Piperazine coupling: The intermediate is then reacted with piperazine in the presence of a suitable catalyst to form the piperazine derivative.
Addition of the phenylprop-2-en-1-yl group: The final step involves the addition of the phenylprop-2-en-1-yl group to the piperazine derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenoxy and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenylprop-2-en-1-yl group may enhance binding affinity and specificity, while the dichlorophenoxy group could contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)-1-(piperazin-1-yl)ethan-1-one: This compound is structurally similar but lacks the phenylprop-2-en-1-yl group.
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one: Similar structure with a single chlorine atom on the phenoxy group.
1-(2,4-dichlorophenyl)-4-(2-phenylethyl)piperazine: Contains a piperazine ring with different substituents.
Uniqueness
2-(2,4-dichlorophenoxy)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one is unique due to the combination of its dichlorophenoxy, piperazine, and phenylprop-2-en-1-yl groups. This unique structure may confer specific biological activities and chemical properties that are not observed in similar compounds.
Properties
Molecular Formula |
C22H24Cl2N2O2 |
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Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C22H24Cl2N2O2/c1-17(28-21-10-9-19(23)16-20(21)24)22(27)26-14-12-25(13-15-26)11-5-8-18-6-3-2-4-7-18/h2-10,16-17H,11-15H2,1H3/b8-5+ |
InChI Key |
BIBOVCPCOSIHJP-VMPITWQZSA-N |
Isomeric SMILES |
CC(C(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC=CC2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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